molecular formula C16H27ClN2O3S B15291383 Methyl 3-[2-(dipropylamino)propanoylamino]-4-methylthiophene-2-carboxylate;hydrochloride

Methyl 3-[2-(dipropylamino)propanoylamino]-4-methylthiophene-2-carboxylate;hydrochloride

Cat. No.: B15291383
M. Wt: 362.9 g/mol
InChI Key: YPJQZCLKJSYSLP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[2-(dipropylamino)propanoylamino]-4-methylthiophene-2-carboxylate;hydrochloride involves several steps. The primary route includes the reaction of 4-methylthiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(dipropylamino)propanoylamine to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(dipropylamino)propanoylamino]-4-methylthiophene-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated amine products.

Mechanism of Action

The compound exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses. This action results in localized numbness and pain relief. The molecular targets include voltage-gated sodium channels, and the pathways involved are primarily related to the inhibition of nerve signal transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[2-(dipropylamino)propanoylamino]-4-methylthiophene-2-carboxylate;hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its dipropylamino group enhances its lipid solubility, leading to faster onset and longer duration of action compared to similar compounds .

Properties

Molecular Formula

C16H27ClN2O3S

Molecular Weight

362.9 g/mol

IUPAC Name

methyl 3-[2-(dipropylamino)propanoylamino]-4-methylthiophene-2-carboxylate;hydrochloride

InChI

InChI=1S/C16H26N2O3S.ClH/c1-6-8-18(9-7-2)12(4)15(19)17-13-11(3)10-22-14(13)16(20)21-5;/h10,12H,6-9H2,1-5H3,(H,17,19);1H

InChI Key

YPJQZCLKJSYSLP-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl

Origin of Product

United States

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